4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid, Mixture of diastereomers
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Overview
Description
4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid, mixture of diastereomers, is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is known for its acid-labile properties, making it a popular choice for temporary protection during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as the base . The reaction conditions may vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized for scalability, often involving precise temperature control and efficient mixing to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Trifluoroacetic acid in dichloromethane or HCl in methanol are commonly used for BOC deprotection.
Substitution: Reagents like sodium hydroxide and DMAP are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the BOC group yields the free amine, while oxidation reactions can produce various oxidized derivatives.
Scientific Research Applications
4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid primarily involves the protection and deprotection of amine groups. The BOC group is added to the amine under basic conditions, forming a carbamate linkage. Deprotection occurs through acid-catalyzed hydrolysis, leading to the formation of the free amine and carbon dioxide . The molecular targets and pathways involved include the nucleophilic attack on the carbonyl carbon of the BOC group and subsequent elimination reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the BOC protecting group and are used in peptide synthesis.
N-Boc protected heteroarenes: Similar in structure and function, these compounds are used in the synthesis of complex organic molecules.
4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: Another BOC-protected compound used in organic synthesis.
Uniqueness
4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid is unique due to its specific structure, which combines the BOC protecting group with a furo[3,2-b]pyridine core. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications.
Properties
Molecular Formula |
C13H21NO5 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-8(11(15)16)6-10-9(14)4-5-18-10/h8-10H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
IXRUMBAPWZUQAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2C1CCO2)C(=O)O |
Origin of Product |
United States |
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